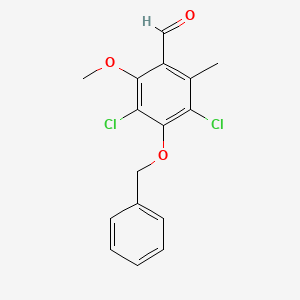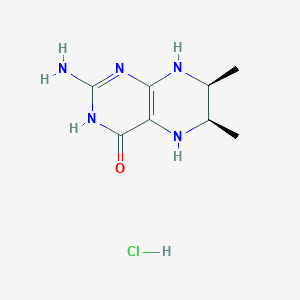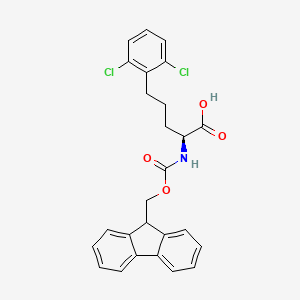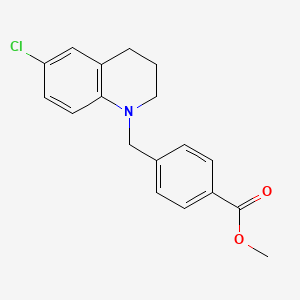
N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is an organic compound with the molecular formula C5H10F3N. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine typically involves the reaction of 2,2,2-trifluoroacetone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include various fluorinated compounds, amines, and substituted derivatives .
Scientific Research Applications
N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with specific pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: Similar in structure but lacks the methyl group.
N-Methyl-2,2,2-trifluoroacetamide: Contains an acetamide group instead of an amine group
Uniqueness
N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is unique due to its specific trifluoromethyl and dimethyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
1389315-18-7 |
|---|---|
Molecular Formula |
C5H10F3N |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
1,1,1-trifluoro-N,2-dimethylpropan-2-amine |
InChI |
InChI=1S/C5H10F3N/c1-4(2,9-3)5(6,7)8/h9H,1-3H3 |
InChI Key |
OECKNVAHIJTQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(F)(F)F)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)





![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)

